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Abstract

Cobalt tricarbonyl nitrosyl, Co(CO)sNO, is a volatile, dark-red organometallic liquid that has
garnered significant interest due to its unique electronic structure and potential applications in
catalysis and as a precursor for cobalt-containing materials. This technical guide provides a
comprehensive overview of the electronic structure of Co(CO)sNO, detailing its molecular
geometry, bonding, and spectroscopic properties. The document summarizes key quantitative
data, outlines detailed experimental protocols for its characterization, and provides visual
representations of its bonding and molecular orbital framework to facilitate a deeper
understanding for researchers in chemistry and drug development.

Introduction

Cobalt tricarbonyl nitrosyl is a pseudotetrahedral molecule with Csv symmetry.[1] It is
isoelectronic with the well-known nickel tetracarbonyl, Ni(CO)a4, and its electronic structure is a
classic example of synergic bonding in organometallic chemistry.[2] The interplay of o-donation
from the carbonyl (CO) and nitrosyl (NO) ligands to the cobalt center and the 1t-back-donation
from the metal d-orbitals to the ligand 1t* orbitals dictates the molecule's stability, reactivity, and
spectroscopic signatures.[3][4] A thorough understanding of this electronic framework is crucial
for harnessing its chemical properties.
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Molecular Geometry

The geometry of cobalt tricarbonyl nitrosyl has been determined by gas-phase electron
diffraction, revealing a distorted tetrahedral arrangement of the ligands around the central
cobalt atom.[1] The three carbonyl groups are equivalent, and the nitrosyl group occupies a
unique position.

Table 1: Molecular Geometry of Co(CO)sNO

Parameter Value
Co-N Bond Length 1.76 A
Co-C Bond Length 1.83 A
N-O Bond Length 1.10 A
C-O Bond Length 1.14 A
£ (N-Co-C) Angle 107°

£ (C-Co-C) Angle 111.5°

Data sourced from gas-phase electron diffraction studies.

Electronic Structure and Bonding

The bonding in Co(CO)sNO is best described by molecular orbital theory, which incorporates
the concept of synergic bonding. This model involves two key interactions:

e o-Donation: The lone pair of electrons on the carbon atom of the CO ligands and the
nitrogen atom of the NO ligand are donated to empty d-orbitals on the cobalt atom, forming
o-bonds.[3]

o T-Back-donation: The filled d-orbitals of the cobalt atom overlap with the empty 1t*
antibonding orbitals of the CO and NO ligands, resulting in the back-donation of electron
density from the metal to the ligands.[4]
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This synergic interaction strengthens the metal-ligand bond and simultaneously weakens the
C-0O and N-O bonds.[4] The nitrosyl ligand is considered a "non-innocent" ligand, meaning its
bonding can be described in different ways (e.g., as NO*, NO-, or a radical), which influences
the formal oxidation state of the cobalt. In Co(CO)sNO, the linear Co-N-O arrangement and the
N-O stretching frequency suggest that the NO ligand is best formally described as NO*,
making cobalt's formal oxidation state -1.

Below is a diagram illustrating the synergic bonding mechanism in the Co-C and Co-N bonds.
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Synergic bonding in Co(CO)sNO.

A qualitative molecular orbital diagram provides further insight into the electronic structure. The
diagram below shows the interaction between the frontier orbitals of the Co(CO)s fragment and
the NO ligand.
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Co(CO)sNO Molecular Orbitals
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Qualitative MO diagram for Co(CO)sNO.

Spectroscopic Data

Spectroscopic techniques are invaluable for probing the electronic structure of Co(CO)sNO.
Infrared and photoelectron spectroscopy, in particular, provide direct evidence for the nature of
the bonding.

Infrared Spectroscopy

The vibrational frequencies of the CO and NO ligands are sensitive to the extent of Tt-back-
donation. Increased back-donation into the 1t* orbitals weakens the C-O and N-O bonds,
resulting in a decrease in their stretching frequencies compared to the free ligands.

Table 2: Infrared Vibrational Frequencies of Co(CO)sNO
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Vibrational Mode Frequency (cm~)
v(CO) (A1) 2108
v(CO) (E) 2047
v(NO) (A1) 1822

Data from McDowell et al.[1]

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) provides information about the energies of the molecular
orbitals. Both valence and core-level PES have been used to study Co(CO)sNO. The ionization
energy for Co(CO)sNO has been reported to be 8.33 eV.[5] Dissociative electron attachment
studies have also provided insights into the fragmentation of the molecule upon electron

interaction.[6]

Table 3: Selected lonization and Dissociation Energies for Co(CO)sNO

Process Energy (eV)

lonization Energy 8.33

Dissociation of Co(CO)sNO into Co(CO)2NO +
CO

~0.65

Data from Engmann et al. and Postler et al.[5][6]

Experimental Protocols

The experimental characterization of Co(CO)sNO requires careful handling due to its volatile

and air-sensitive nature.[7]

Synthesis of Cobalt Tricarbonyl Nitrosyl
A common laboratory synthesis involves the reaction of dicobalt octacarbonyl with nitric oxide.

[8]

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://pubs.aip.org/aip/jcp/article-pdf/34/2/530/18821864/530_1_online.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4568542/
https://www.researchgate.net/publication/358142271_Dissociative_Electron_Attachment_Cross_Sections_for_NiCO4_CoCO3NO_CrCO6
https://pmc.ncbi.nlm.nih.gov/articles/PMC4568542/
https://www.researchgate.net/publication/358142271_Dissociative_Electron_Attachment_Cross_Sections_for_NiCO4_CoCO3NO_CrCO6
https://ereztech.com/cobalt-tricarbonyl-nitrosyl-cas-14096-82-3/amp/
https://www.benchchem.com/product/b13735155?utm_src=pdf-body
https://en.wikipedia.org/wiki/Cobalt_tricarbonyl_nitrosyl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13735155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Workflow:

Dissolve Co2(CO)s in an inert solvent (e.g., hexane) in a Schlenk flask under an inert atmosphere (N2 or Ar).

Y

Bubble nitric oxide (NO) gas through the solution.

Y

Monitor the reaction by observing the color change to dark red.

A4

Remove the solvent under reduced pressure to obtain the crude product.

A4

Purify by vacuum distillation.

Click to download full resolution via product page

Synthesis workflow for Co(CO)sNO.

Detailed Protocol:
e Set up a Schlenk line with a supply of dry, oxygen-free nitrogen or argon.

e In a Schlenk flask, dissolve dicobalt octacarbonyl (Co2(CO)s) in a suitable inert solvent such
as hexane.

o Slowly bubble nitric oxide (NO) gas through the stirred solution. The reaction is typically
exothermic and may require cooling.

e Continue the flow of NO until the reaction is complete, as indicated by a color change to a
deep red and the cessation of CO evolution.
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e Once the reaction is complete, remove the solvent in vacuo to yield the crude cobalt
tricarbonyl nitrosyl.

e The product can be purified by vacuum distillation. All manipulations should be carried out
under an inert atmosphere.

Infrared Spectroscopy of an Air-Sensitive Liquid

Protocol:

Use a gas-tight syringe to handle the liquid Co(CO)sNO under an inert atmosphere (e.g., in a
glovebox or using Schlenk techniques).[9]

« Inject the sample into a sealed liquid IR cell with windows transparent to infrared radiation
(e.g., NaCl or KBr plates).

 Alternatively, a solution of the compound in an inert, IR-transparent solvent (e.g., hexane)
can be prepared and injected into the cell.

e Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

e Record a background spectrum of the empty cell (or the cell filled with solvent) and subtract
it from the sample spectrum.

Photoelectron Spectroscopy

Protocol:

Introduce the volatile Co(CO)sNO into the high-vacuum chamber of the photoelectron
spectrometer via a leak valve from a sample reservoir.

e The sample is introduced into the gas phase for analysis.

« [rradiate the gaseous sample with a monochromatic source of photons (e.g., He(l) for UPS
or Al Ka for XPS).

e The kinetic energies of the emitted photoelectrons are measured by an electron energy
analyzer.
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» The binding energies of the electrons are then calculated from the kinetic energy of the
photoelectrons and the energy of the incident photons.

Computational Chemistry Protocol

Density Functional Theory (DFT) is a common computational method for studying the
electronic structure of organometallic compounds.[10]

Protocol:

o Geometry Optimization: Start with an initial guess for the molecular geometry of Co(CO)sNO
and perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis
set (e.g., a triple-{ basis set for all atoms).[11]

e Frequency Calculation: Perform a vibrational frequency calculation on the optimized
geometry to confirm that it is a true minimum on the potential energy surface (i.e., no
imaginary frequencies) and to obtain the theoretical vibrational frequencies for comparison
with experimental IR data.

e Molecular Orbital Analysis: Analyze the resulting molecular orbitals to understand the
bonding interactions. This includes visualizing the orbitals and determining their energy
levels.

o Further Analysis: More advanced calculations can be performed, such as Natural Bond
Orbital (NBO) analysis to quantify the o-donation and 1t-back-donation, or Time-Dependent
DFT (TD-DFT) to predict electronic excitation energies.[11]

Conclusion

The electronic structure of cobalt tricarbonyl nitrosyl is a well-defined system that serves as
an excellent model for understanding the principles of bonding in transition metal carbonyl
nitrosyl complexes. The synergic interplay of ligand-to-metal o-donation and metal-to-ligand 1t-
back-donation is clearly evidenced by its molecular geometry and spectroscopic properties.
The quantitative data and experimental protocols provided in this guide offer a solid foundation
for researchers and scientists to further explore the chemistry and potential applications of this
fascinating molecule. As with all air-sensitive and toxic compounds, appropriate safety
precautions are paramount when handling cobalt tricarbonyl nitrosyl.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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